(5-(tert-Butyl)oxazol-2-yl)methanethiol
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Overview
Description
(5-(tert-Butyl)oxazol-2-yl)methanethiol is a chemical compound with the molecular formula C8H13NOS. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)oxazol-2-yl)methanethiol typically involves the reaction of tert-butyl oxazole with a thiolating agent. One common method is the reaction of tert-butyl oxazole with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)oxazol-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of alkylated thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(tert-Butyl)oxazol-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological targets. It can also be used in the synthesis of biologically active molecules .
Medicine
The oxazole ring is a common motif in many pharmaceutical compounds .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)oxazol-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can participate in redox reactions. The oxazole ring can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (5-tert-Butyl-1,3-oxazol-2-yl)methanethiol
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
(5-(tert-Butyl)oxazol-2-yl)methanethiol is unique due to the presence of both the oxazole ring and the thiol group. This combination of functionalities allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
(5-tert-butyl-1,3-oxazol-2-yl)methanethiol |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-11)10-6/h4,11H,5H2,1-3H3 |
InChI Key |
SPDXGVVZAKBICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CS |
Origin of Product |
United States |
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